

The Toxicological Profile of 1-Nitropyrene and Its Metabolites: A Technical Guide

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Introduction

1-Nitropyrene (1-NP) is a potent environmental pollutant and a major nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust.[1][2] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, 1-NP has garnered significant attention within the scientific community.[1][3] Its presence in ambient air, water, and food poses a continuous health risk.[4] This technical guide provides a comprehensive overview of the toxicological studies of 1-nitropyrene and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways of its toxicity.

Metabolic Activation and Genotoxicity

The toxicity of 1-nitropyrene is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. The metabolic pathways involve both nitroreduction and ring oxidation.

Nitroreduction of 1-NP can lead to the formation of N-hydroxy-1-aminopyrene, a reactive intermediate that can form DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, results in the formation of epoxides, such as 1-nitropyrene-4,5-oxide and 1-



nitropyrene-9,10-oxide, which are also capable of forming DNA adducts. These DNA adducts are considered to be a major cause of the mutagenic and carcinogenic properties of 1-NP.

The mutagenicity of 1-NP and its metabolites has been demonstrated in various in vitro systems. In Chinese hamster ovary (CHO) cells, the mutagenicity of 1-nitropyrene metabolites, in the absence of rat liver S9, was found to be in the descending order of 6-hydroxy-1-nitropyrene > 1-nitropyrene 9,10-oxide > 1-nitropyrene 4,5-oxide \approx 3-hydroxy-1-nitropyrene \approx 8-hydroxy-1-nitropyrene > 1-nitropyrene.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of 1-nitropyrene.

Table 1: Acute and Genetic Toxicity of 1-Nitropyrene in Rats



Parameter	Route of Administrat ion	Species/Se x	Dose	Observatio n	Reference
Acute Toxicity	Oral	Rat (Male & Female)	Up to 5.0 g/kg	No observable signs of acute toxicity or lethality. No histological differences from controls in major organs.	
Sister Chromatid Exchanges	Oral	Rat (Female)	0.5, 1.5, and 5.0 g/kg	Slight dose- related increase in bone marrow cells.	
Fecal Excretion	Oral	Rat	5.0 g/kg	~70% of the dose excreted as 1-NP and ~2% as 1-aminopyrene (AP) within 4 days.	
Urinary Excretion	Oral	Rat	5.0 g/kg	<1% of the dose excreted as sulfate and glucuronide conjugates of AP.	



Table 2: Inhalation Toxicity of 1-Nitropyrene in F344/N Rats (13-Week Study)

Exposure Concentration (mg/m³)	Sex	Pathological Finding	Severity	Reference
≥ 2	Male	Squamous metaplasia of the respiratory mucosa of the larynx	Dose-dependent	
All concentrations	Female	Squamous metaplasia of the respiratory mucosa of the larynx	Dose-dependent	_
Higher exposure groups	Male & Female	Squamous metaplasia of the bronchial epithelium	Not specified	_
≥8	Male & Female	Cytoplasmic alteration of the nasal respiratory epithelium	Not specified	_

Table 3: Toxicokinetic Parameters of 1-Nitropyrene in F344/N Rats after 13-Week Inhalation Exposure



Exposure Concentration (mg/m³)	Tissue	Parameter	Value	Reference
8	Lungs	Elimination half- life	~1 hour	
50	Lungs	Elimination half- life	~6 hours	
50	Plasma	Elimination half- life	~1 hour	_

Table 4: Genotoxicity of 1-Nitropyrene in Mammalian Cells

Cell Line	Endpoint	1-NP Concentration	Observation	Reference
Human teratocarcinoma (PA1), Mouse Sertoli (TM4), Rat hepatoma (RL12), Chinese hamster ovary (CHO-K1)	Inhibition of DNA synthesis and cytotoxicity	10-20 μg/ml	Significant effects observed.	
Human lung epithelial cells (A549)	Reactive Oxygen Species (ROS) generation and 8-OH-dG formation	Up to 250 μM	1-NP induced ROS and 8-OH- dG, but repair enzymes prevented a significant increase in DNA damage below 250 µM.	

Experimental Protocols



Inhalation Toxicity Study in Rats

A representative protocol for a 13-week nose-only inhalation study in F344/N rats is described below, based on the NTP technical report.

- Animal Model: Male and female 7-week-old F344/N rats.
- Test Compound Preparation: 1-Nitropyrene aerosol is generated to achieve target exposure concentrations.
- Exposure Regimen: Rats are exposed to 0, 0.5, 2, 8, 20, or 50 mg/m³ of 1-nitropyrene aerosol for 6 hours per day, 5 days per week, for 13 weeks.
- Endpoint Evaluation: At the end of the 13-week exposure period, rats are evaluated for:
 - Histopathology: Microscopic examination of various tissues, with a focus on the respiratory tract (larynx, bronchial epithelium, nasal respiratory epithelium).
 - Clinical Pathology: Hematology and clinical chemistry parameters.
 - Reproductive System Effects: Sperm motility and vaginal cytology.
- Toxicokinetic Analysis: In a supplemental study, male F344/N rats are exposed to 1nitropyrene for 13 weeks, and lung and plasma concentrations of 1-nitropyrene are measured at various time points to determine elimination half-life and lung burden.

In Vitro Genotoxicity Assay (Mammalian Cells)

The following is a generalized protocol for assessing the genotoxicity of 1-nitropyrene in cultured mammalian cells.

- Cell Lines: Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), and Chinese hamster ovary (CHO-K1) cells are commonly used.
- Test Compound Preparation: 1-Nitropyrene is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.



- Treatment: Cells are exposed to a range of 1-nitropyrene concentrations (e.g., 10-20 μ g/ml) for a specified duration.
- Endpoint Analysis:
 - Cytotoxicity and DNA Synthesis Inhibition: Cell viability is assessed using methods like the MTT assay, and DNA synthesis is measured by incorporating radiolabeled thymidine.
 - Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of bromodeoxyuridine (BrdU), and metaphase chromosomes are analyzed for the frequency of SCEs.
 - Gene Mutation: The mutagenicity at specific gene loci, such as the hprt locus in CHO cells, is determined.

Signaling Pathways in 1-Nitropyrene Toxicity

1-Nitropyrene exerts its toxic effects through the modulation of several key signaling pathways.

Oxidative Stress and DNA Damage

1-Nitropyrene and its metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause damage to cellular components, including DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG). The metabolic activation of 1-NP, particularly the nitroreduction pathway, is a significant source of ROS.



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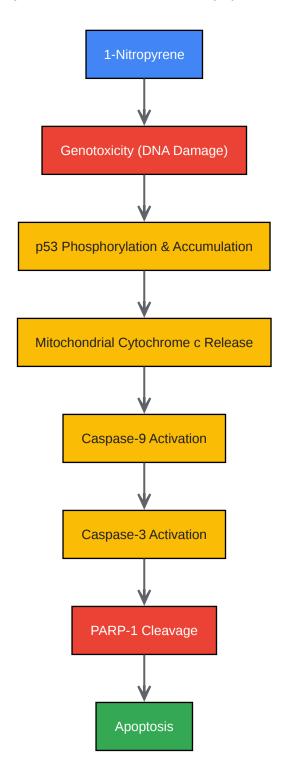
Oxidative Stress Pathway of 1-Nitropyrene

p53-Dependent Apoptosis

Genotoxic stress induced by 1-nitropyrene can activate the p53 signaling pathway, leading to apoptosis. 1-NP has been shown to induce p53 phosphorylation and nuclear accumulation.



This, in turn, triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. Activated caspase-3 then cleaves poly (ADP-ribose) polymerase-1 (PARP-1), a key event in the execution of apoptosis.



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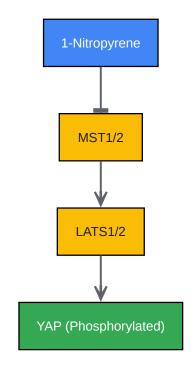


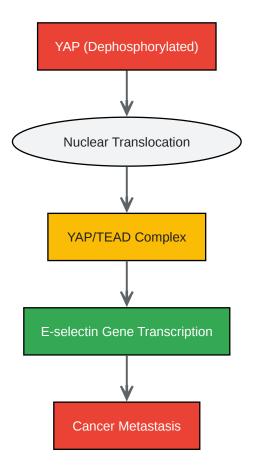
p53-Dependent Apoptosis Pathway

Hippo-Yap Pathway and Cancer Metastasis

Recent studies have implicated the Hippo-Yap pathway in 1-nitropyrene-induced lung cancer metastasis. 1-NP can inactivate the core kinases of the Hippo pathway (MST1/2 and LATS1/2), leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). In the nucleus, YAP interacts with TEAD transcription factors to upregulate the expression of genes involved in endothelial cell adhesion, such as E-selectin, thereby promoting cancer metastasis.







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Hippo-Yap Pathway in Metastasis



Conclusion

1-Nitropyrene is a significant environmental toxicant with well-documented mutagenic and carcinogenic properties. Its toxicity is mediated through metabolic activation to reactive species that form DNA adducts and induce oxidative stress. The activation of signaling pathways such as the p53-dependent apoptotic pathway and the Hippo-Yap metastasis pathway further contributes to its adverse health effects. A thorough understanding of the toxicological profile of 1-nitropyrene and its metabolites is crucial for risk assessment and the development of strategies to mitigate its impact on human health. This guide provides a foundational resource for professionals engaged in research and development in toxicology and related fields.

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